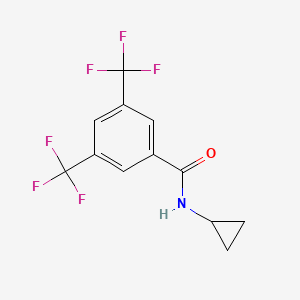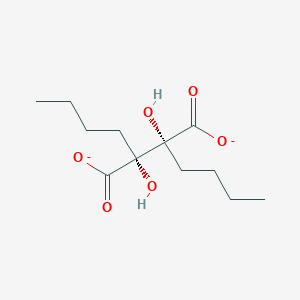
Thalidomide-5'-propargyl-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-propargyl-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-5’-propargyl-OH is particularly significant in the field of targeted protein degradation, where it acts as a Cereblon ligand to recruit CRBN proteins .
Métodos De Preparación
The synthesis of Thalidomide-5’-propargyl-OH involves the modification of thalidomide with a propargyl group. This process typically includes the use of propargyl alcohol and a suitable catalyst to facilitate the reaction. The synthetic route can be summarized as follows:
Starting Material: Thalidomide.
Reagent: Propargyl alcohol.
Catalyst: Commonly used catalysts include Lewis acids like BF3·Et2O.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the efficient formation of the propargylated product.
Análisis De Reacciones Químicas
Thalidomide-5’-propargyl-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thalidomide-5’-propargyl-OH has a wide range of applications in scientific research:
Mecanismo De Acción
Thalidomide-5’-propargyl-OH exerts its effects by binding to Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. The molecular targets include transcription factors like IKZF1 and IKZF3, which are selectively degraded through this mechanism .
Comparación Con Compuestos Similares
Thalidomide-5’-propargyl-OH is unique compared to other thalidomide derivatives due to its propargyl modification, which enhances its ability to act as a Cereblon ligand. Similar compounds include:
Lenalidomide: Another thalidomide derivative with immunomodulatory properties.
Pomalidomide: Known for its anti-angiogenic and anti-inflammatory effects.
Tetrafluorinated Thalidomide Analogues: These compounds have shown promising anticancer properties.
Thalidomide-5’-propargyl-OH stands out due to its specific application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C16H12N2O5 |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21) |
Clave InChI |
HQOKBUZNZQOYFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)




